Enhanced Lipophilicity for Improved Cellular Penetration
5-Fluoro-6-nitro-1H-benzo[d]imidazole exhibits significantly higher calculated lipophilicity compared to the non-fluorinated 6-nitrobenzimidazole core. The target compound has a calculated LogP of 2.13340 [1], whereas the non-fluorinated 5(6)-nitrobenzimidazole analog displays a lower LogP range of approximately 1.64 to 1.99 [2]. This increase in lipophilicity is a direct consequence of the 5-fluoro substitution and is a critical parameter for passive cellular diffusion and tissue distribution.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.13340 |
| Comparator Or Baseline | 6-Nitrobenzimidazole (non-fluorinated): LogP = 1.64 to 1.99 |
| Quantified Difference | Increase of ΔLogP = +0.14 to +0.49 |
| Conditions | Calculated values using standard cheminformatics algorithms (XLogP3 / ACD/LogP) |
Why This Matters
For the design of PET tracers and other cell-permeable probes, a higher LogP is generally predictive of improved passive membrane permeability, directly influencing cellular uptake efficiency and imaging signal-to-background ratios.
- [1] ChemSrc. 1H-Benzimidazole,5-fluoro-6-nitro-(9CI) CAS 391906-63-1. Physical and Chemical Properties (LogP). View Source
- [2] Molbase. 5-Nitrobenzimidazole (CAS 94-52-0). LogP Value. View Source
